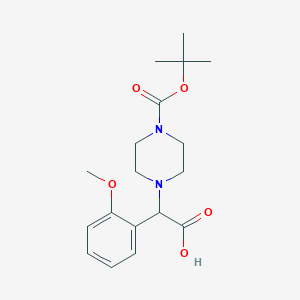

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid

Vue d'ensemble

Description

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields 1-Boc-piperazine.

Formation of the Methoxyphenyl Intermediate: 2-methoxyphenylacetic acid is prepared by reacting 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.

Coupling Reaction: The protected piperazine and the methoxyphenylacetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

Oxidation: 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

Reduction: 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)ethanol.

Substitution: 2-(2-methoxyphenyl)acetic acid piperazine derivative.

Applications De Recherche Scientifique

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: It serves as a building block for the development of chemical probes to study biological pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the methoxyphenyl group can modulate its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but lacks the methoxy group, which can affect its chemical properties and biological activity.

2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid: Similar structure with the methoxy group in a different position, leading to variations in reactivity and interactions.

2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid: Oxidized form of the compound, with different chemical and biological properties.

Uniqueness

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the methoxyphenyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. It features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenylacetic acid moiety. This compound has garnered interest for its interactions with various biological targets, including receptors and enzymes, making it a valuable candidate in drug development.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

- Protection of Piperazine : The piperazine ring is protected using Boc anhydride in the presence of a base, yielding 1-Boc-piperazine.

- Formation of Methoxyphenyl Intermediate : This is achieved through the reaction of 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis to produce 2-methoxyphenylacetic acid.

- Coupling Reaction : The Boc-protected piperazine is coupled with the methoxyphenylacetic acid using coupling reagents like DCC and catalysts such as DMAP.

The resulting compound exhibits unique structural properties due to the combination of the Boc-protected piperazine and the methoxyphenyl group, which enhances its stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can enhance binding affinity to various receptors, while the methoxy group can modulate solubility and permeability across cell membranes.

Target Interactions

Research indicates that this compound interacts with several biological targets:

- Serotonin Receptors : It has been studied for its potential as a ligand for serotonin receptors, which play critical roles in mood regulation and other physiological processes .

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds similar to this have shown promise as inhibitors of VEGFR, which is crucial in angiogenesis and cancer progression .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values comparable to known anticancer agents .

- Neuropharmacological Effects : Investigations into its effects on central nervous system disorders suggest that it may modulate neurotransmitter systems, providing a basis for its use in treating conditions such as anxiety or depression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | Lacks methoxy group | Moderate receptor affinity | Less effective than methoxy-substituted variants |

| 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid | Dimethoxy substitution | Enhanced anticancer properties | Higher selectivity for cancer cells |

| 2-(4-Boc-piperazinyl)-2-(hydroxyphenyl)acetic acid | Hydroxyl instead of methoxy | Variable activity | Different pharmacokinetic profile |

Case Studies

- In Vitro Studies : A recent study evaluated the antiproliferative effects of various derivatives against MCF-7 breast cancer cells, revealing significant inhibition rates at concentrations as low as 0.5 µM .

- Receptor Binding Assays : Binding affinity assays demonstrated that modifications on the phenyl ring significantly affect receptor interactions, suggesting that further optimization could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNFLZENGOSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376112 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868260-20-2 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.